molecular formula C11H15Cl2O2PS2 B094896 S-((2,4-Dichlorophenoxy)methyl) O-ethyl ethylphosphonodithioate CAS No. 18596-51-5

S-((2,4-Dichlorophenoxy)methyl) O-ethyl ethylphosphonodithioate

Cat. No. B094896
CAS RN: 18596-51-5
M. Wt: 345.2 g/mol
InChI Key: ANDKQEZSSZZOHA-UHFFFAOYSA-N
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Description

S-((2,4-Dichlorophenoxy)methyl) O-ethyl ethylphosphonodithioate, commonly known as EPN, is a chemical compound that has been widely used as a pesticide since the 1950s. It belongs to the family of organophosphorus compounds, which are known for their insecticidal properties. EPN is a potent insecticide that works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for normal nerve function in insects. In recent years, EPN has gained attention for its potential use in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of EPN is based on its ability to inhibit acetylcholinesterase, an enzyme that is essential for normal nerve function in insects. By inhibiting this enzyme, EPN disrupts the normal transmission of nerve impulses, leading to paralysis and death of the insect.

Biochemical And Physiological Effects

EPN has been shown to have a range of biochemical and physiological effects on insects. These effects include inhibition of acetylcholinesterase, disruption of nerve impulse transmission, and paralysis of the insect. EPN has also been shown to affect the development and reproduction of insects, as well as their feeding behavior and metabolism.

Advantages And Limitations For Lab Experiments

One of the main advantages of using EPN in lab experiments is its potency as an insecticide. This allows researchers to study the effects of insecticides on insects in a controlled environment. However, the use of EPN in lab experiments is limited by its toxicity and potential to harm non-target organisms. Careful consideration must be given to the dosage and application of EPN to minimize its impact on the environment.

Future Directions

There are several future directions for the use of EPN in scientific research. One area of interest is the development of new insecticides based on the structure of EPN. Another area of research is the use of EPN to study the effects of insecticides on non-target organisms, such as honeybees and other pollinators. Additionally, the use of EPN in combination with other insecticides may provide new insights into the mechanisms of insecticide resistance in insects.

Synthesis Methods

EPN is synthesized by reacting 2,4-dichlorophenol with ethyl phosphorodichloridate, followed by reaction with sodium ethyl mercaptide. The final product is obtained by treating the resulting intermediate with sodium hydroxide. The synthesis of EPN is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

EPN has been used in scientific research as a tool to study the nervous system of insects. Due to its ability to inhibit acetylcholinesterase, EPN can be used to investigate the role of this enzyme in insect behavior and physiology. EPN has also been used to study the effects of insecticides on non-target organisms, such as honeybees and other pollinators.

properties

CAS RN

18596-51-5

Product Name

S-((2,4-Dichlorophenoxy)methyl) O-ethyl ethylphosphonodithioate

Molecular Formula

C11H15Cl2O2PS2

Molecular Weight

345.2 g/mol

IUPAC Name

(2,4-dichlorophenoxy)methylsulfanyl-ethoxy-ethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H15Cl2O2PS2/c1-3-15-16(17,4-2)18-8-14-11-6-5-9(12)7-10(11)13/h5-7H,3-4,8H2,1-2H3

InChI Key

ANDKQEZSSZZOHA-UHFFFAOYSA-N

SMILES

CCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl

synonyms

Ethyldithiophosphonic acid S-[(2,4-dichlorophenoxy)methyl]=O-ethyl ester

Origin of Product

United States

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